Cas no 69657-62-1 (2-(4-Methoxyphenyl)-1,3-benzoxazol-6-amine)

2-(4-Methoxyphenyl)-1,3-benzoxazol-6-amine is a benzoxazole derivative featuring a methoxyphenyl substituent and an amine functional group at the 6-position. This compound is of interest in pharmaceutical and materials science research due to its structural versatility and potential as a building block for heterocyclic synthesis. The presence of the methoxy group enhances electron-donating properties, while the amine functionality allows for further derivatization, making it useful in the development of fluorescent dyes, bioactive molecules, or optoelectronic materials. Its well-defined molecular structure and stability under standard conditions facilitate precise applications in organic synthesis and molecular design.
2-(4-Methoxyphenyl)-1,3-benzoxazol-6-amine structure
69657-62-1 structure
Product Name:2-(4-Methoxyphenyl)-1,3-benzoxazol-6-amine
CAS No:69657-62-1
MF:C14H12N2O2
MW:240.257283210754
MDL:MFCD00445924
CID:1738594
PubChem ID:5140538
Update Time:2025-05-19

2-(4-Methoxyphenyl)-1,3-benzoxazol-6-amine Chemical and Physical Properties

Names and Identifiers

    • 6-Benzoxazolamine, 2-(4-methoxyphenyl)-
    • 2-(4'-methoxyphenyl)benzo[d]oxazol-6-amine
    • MFCD00445924
    • starbld0005699
    • STK292654
    • CS-0331324
    • AKOS003384901
    • 69657-62-1
    • 2-(4-methoxyphenyl)-1,3-benzoxazol-6-amine
    • 2-(4-Methoxyphenyl)benzo[d]oxazol-6-amine
    • 2-(4-Methoxyphenyl)-1,3-benzoxazol-6-amine
    • MDL: MFCD00445924
    • Inchi: 1S/C14H12N2O2/c1-17-11-5-2-9(3-6-11)14-16-12-7-4-10(15)8-13(12)18-14/h2-8H,15H2,1H3
    • InChI Key: UIZKXQAHFXUDIX-UHFFFAOYSA-N
    • SMILES: O1C(C2C=CC(=CC=2)OC)=NC2C=CC(=CC1=2)N

Computed Properties

  • Exact Mass: 240.08996
  • Monoisotopic Mass: 240.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 61.3Ų

Experimental Properties

  • PSA: 61.28

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Additional information on 2-(4-Methoxyphenyl)-1,3-benzoxazol-6-amine

2-(4-Methoxyphenyl)-1,3-benzoxazol-6-amine: A Comprehensive Overview

The compound 2-(4-Methoxyphenyl)-1,3-benzoxazol-6-amine, identified by the CAS number CAS No. 69657-62-1, is a structurally unique organic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the class of benzoxazoles, which are known for their versatile applications in drug discovery, optoelectronics, and catalysis. The presence of the methoxy group at the 4-position of the phenyl ring and the amine group at position 6 of the benzoxazole ring introduces unique electronic and steric properties that make this compound particularly interesting for researchers.

Recent studies have highlighted the importance of benzoxazole derivatives in the development of new pharmaceutical agents. The benzoxazole core is a well-known scaffold in medicinal chemistry due to its ability to interact with various biological targets, such as kinases and proteases. The substitution pattern of 2-(4-Methoxyphenyl)-1,3-benzoxazol-6-amine further enhances its bioactivity by modulating the electronic environment around the aromatic rings. This makes it a promising candidate for anti-inflammatory, anticancer, and antimicrobial drug development.

In addition to its pharmaceutical applications, this compound has shown potential in the field of optoelectronics. The conjugated system within the benzoxazole framework allows for efficient charge transport properties, making it a suitable material for organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers have recently explored the use of this compound as a hole transport layer in OLEDs, where its high electron mobility and stability under operational conditions have been advantageous.

The synthesis of 2-(4-Methoxyphenyl)-1,3-benzoxazol-6-amine typically involves a multi-step process that includes nucleophilic aromatic substitution and condensation reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste. These improvements have made the compound more accessible for large-scale applications in both academic and industrial settings.

From a structural perspective, the compound's molecular weight is approximately 307 g/mol, with a melting point around 280°C. Its solubility in common organic solvents such as dichloromethane and dimethylformamide (DMF) facilitates its use in various chemical reactions. The presence of electron-donating groups like methoxy (-OCH3) increases the compound's reactivity towards electrophilic substitution reactions, making it a valuable intermediate in organic synthesis.

The application of computational chemistry tools has further enhanced our understanding of this compound's properties. Density functional theory (DFT) calculations have revealed that the methoxy group at position 4 significantly influences the electronic distribution across the molecule, thereby affecting its reactivity and selectivity in chemical reactions. Such insights are crucial for designing more efficient synthetic routes and optimizing its performance in different applications.

In conclusion, 2-(4-Methoxyphenyl)-1,3-benzoxazol-6-amine stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and computational modeling, positions it as a key player in future innovations within materials science and pharmacology.

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